Amediplase

Description

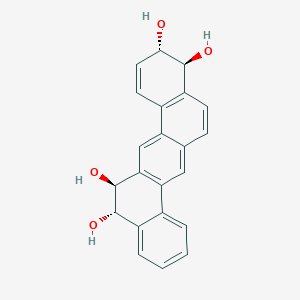

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

151912-11-7 |

|---|---|

Formule moléculaire |

C22H18O4 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |

InChI |

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |

Clé InChI |

YQINXCSNGCDFCQ-CMOCDZPBSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

SMILES isomérique |

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

Autres numéros CAS |

151910-75-7 |

Synonymes |

amediplase CGP 42935 K2tu-PA MEN 9036 |

Origine du produit |

United States |

Structural Biology and Engineering of Amediplase

Rational Protein Engineering Approaches for Fibrinolytic Optimization

Rational protein engineering of thrombolytic agents like Amediplase (B117100) focuses on modifying their structural and functional properties to enhance fibrinolytic efficacy and improve pharmacological profiles researchgate.netnih.gov. For this compound, the design specifically aimed to create a molecule with a potentially improved balance between fibrin (B1330869) affinity and clot penetration compared to native t-PA nih.govresearchgate.net.

Native t-PA exhibits high fibrin affinity, which can lead to its concentration at the surface of a clot, potentially hindering its penetration into the deeper layers and resulting in less efficient lysis of the entire thrombus nih.govresearchgate.net. Urokinase, on the other hand, has lower fibrin affinity but can cause systemic plasminogen activation, leading to potential bleeding complications portico.orgnih.gov.

The design of this compound, incorporating the K2 domain of t-PA and the protease domain of urokinase, sought to achieve moderate fibrin binding. This moderate affinity is intended to allow for better penetration into the clot compared to highly fibrin-binding agents like t-PA, while still providing some degree of localization to the thrombus nih.govresearchgate.netnih.gov. Studies have investigated the clot penetration and fibrin binding characteristics of this compound in vitro, comparing them to alteplase (B1167726) (recombinant t-PA) and two-chain urokinase nih.gov. These studies indicated that this compound showed a penetration behavior similar to two-chain urokinase and distinct from alteplase, suggesting that its moderate fibrin binding does not significantly impede clot penetration under certain conditions nih.gov. The fibrin binding observed for this compound was shown to be specific and mediated via the lysine (B10760008) binding site in the kringle domain, and this binding did not increase during plasmin-mediated fibrin degradation nih.gov.

Research findings have also explored the fibrinolytic efficacy of this compound in in vitro clot lysis models. In external clot lysis models using a plasma system, this compound demonstrated similar clot lysis activity to alteplase at therapeutic concentrations nih.gov. In internal clot lysis models (both purified and plasma systems), the clot lysis activity of this compound was reported to be about 10 times less than that of alteplase nih.gov. However, at therapeutic concentrations, this compound was found to be slightly more active than Tenecteplase (B1169815) and scu-PA under various conditions in some in vitro studies, suggesting it might be a more potent thrombolytic agent at these concentrations and could potentially increase the efficacy of thrombolysis researchgate.net.

The rational design process for thrombolytic agents involves understanding the enzymology of fibrinolysis and utilizing techniques such as in silico modeling based on the structures of thrombolytic enzymes nih.govresearchgate.net. While the complete structure of alteplase has not been fully elucidated, the knowledge of the structure of related enzymes has contributed to the rational design of variants and chimeric proteins nih.gov. The development of assays that can separate the plasminogen activation step from fibrin lysis has also been helpful in studying and modeling the enzymology of fibrinolysis, aiding in the rational design of newer thrombolytic agents researchgate.net.

Protein engineering efforts for thrombolytics also aim to improve properties such as half-life, resistance to inhibitors, and fibrin selectivity researchgate.netresearchgate.netijrasb.com. This compound was developed as a third-generation agent with the goal of potentially lengthening its half-life and improving fibrin specificity compared to earlier agents portico.orgresearchgate.net. Its chimeric structure contributes to its pharmacological profile, and it has been noted to have a longer plasma half-life compared to some other plasminogen activators tandfonline.comnih.gov.

Here is a table summarizing the domains contributing to this compound:

| Component Protein | Domain(s) Contributed to this compound | Approximate Residue Range |

| Tissue Plasminogen Activator (t-PA) | First 3 residues of F domain, Kringle 2 (K2) domain, and adjacent linker | 1-3 (F), 176-275 (K2 + linker) portico.orgnih.gov |

| Urokinase-type Plasminogen Activator (scu-PA) | Protease (P) domain | 159-411 portico.orgnih.gov |

Molecular Mechanisms of Amediplase Mediated Fibrinolysis

Plasminogen Activation by Amediplase (B117100)

The core function of this compound in fibrinolysis is the catalytic activation of the zymogen plasminogen into its active proteolytic form, plasmin. Plasmin is the primary enzyme responsible for degrading fibrin (B1330869), the protein meshwork that forms blood clots 51cto.com.

Catalytic Conversion of Zymogen Plasminogen to Active Plasmin

This compound, as a plasminogen activator, catalyzes the specific proteolytic cleavage of a single peptide bond within the plasminogen molecule 51cto.com. This cleavage event transforms the inactive zymogen plasminogen into the active enzyme plasmin 51cto.com. This conversion is a critical step in initiating the breakdown of fibrin clots 51cto.com.

This compound Interactions with Fibrin Substrate

The interaction of this compound with the fibrin clot is a key determinant of its thrombolytic efficacy. This interaction influences where plasminogen activation occurs and how effectively the enzyme can penetrate the clot structure.

Characteristics of this compound Fibrin Binding

Studies have investigated the fibrin-clot binding properties of this compound in comparison to other plasminogen activators like alteplase (B1167726) (recombinant t-PA). In both purified systems and plasma systems, this compound demonstrated binding to fibrin, although to a significantly lower extent than alteplase idrblab.netcsdn.net. The binding of this compound to fibrin is specific and is mediated via the lysine (B10760008) binding site located in its kringle domain idrblab.netcsdn.net. This interaction can be inhibited by epsilon-aminocaproic acid, further supporting the role of lysine binding sites in its fibrin affinity idrblab.netcsdn.net. The fibrin binding of this compound is characterized as moderate ncats.ioidrblab.netcsdn.net.

Implications of Fibrin Binding on Plasminogen Activation Efficiency

The moderate fibrin binding of this compound has implications for its plasminogen activation efficiency in different contexts. While alteplase shows a substantial increase in activity in the presence of fibrin (approximately 550-fold stimulation), the fibrin binding characteristics of this compound appear to influence its activity profile differently. In internal clot lysis models (both purified and plasma systems), the clot lysis activity of this compound was approximately 10 times less than that of alteplase idrblab.netcsdn.net. However, in an external clot lysis model using a plasma system, the clot lysis activity of this compound was found to be similar to that of alteplase at therapeutic concentrations around 1 µg/ml idrblab.netcsdn.net. When converted to its two-chain form by plasmin, this compound retains full enzymatic activity, and both single-chain and two-chain forms still require fibrin for full expression of activity 51cto.com.

Comparative clot lysis activity data highlights these differences:

| Plasminogen Activator | Clot Lysis Activity (Internal Model) | Clot Lysis Activity (External Model, Therapeutic Conc.) |

| This compound | ~10 times less than Alteplase idrblab.netcsdn.net | Similar to Alteplase idrblab.netcsdn.net |

| Alteplase | Reference | Reference |

Clot Penetration Dynamics under Permeation and Diffusion-Driven Conditions

A notable characteristic of this compound is its ability to penetrate fibrin clots effectively. Studies comparing this compound and alteplase have shown distinct penetration behaviors. Alteplase tends to be detected primarily on or near the clot surface, whereas this compound demonstrates a penetration behavior similar to two-chain urokinase, which lacks fibrin affinity, allowing it to reach deeper inside the clot ncats.ioidrblab.netcsdn.net. This enhanced clot penetration by this compound was observed under both pressure-driven fluid permeation and diffusion-driven transport conditions ncats.ioidrblab.netcsdn.net. The moderate fibrin binding of this compound is considered not to hinder its clot penetration ncats.ioidrblab.netcsdn.net. Improved clot penetration, particularly in larger clots, is hypothesized to contribute to more efficient lysis during thrombolytic therapy ncats.ioidrblab.netcsdn.net.

Comparative clot penetration behavior:

| Plasminogen Activator | Clot Penetration Behavior |

| This compound | Enters the clot without significant hindrance, detected deep inside ncats.ioidrblab.netcsdn.net |

| Alteplase | Concentrated on the clot surface, hardly enters inner parts ncats.ioidrblab.netcsdn.net |

| Two-chain Urokinase | Detected deep inside the clot (low fibrin affinity) ncats.ioidrblab.netcsdn.net |

Modulation by Endogenous Fibrinolysis Regulators

Investigation of this compound Resistance to Plasminogen Activator Inhibitor-1 (PAI-1)

Analysis of this compound Sensitivity to Thrombin Activatable Fibrinolysis Inhibitor (TAFI)

Thrombin Activatable Fibrinolysis Inhibitor (TAFI), also known as carboxypeptidase B2, is another significant regulator of the fibrinolytic system. mdpi.comresearchgate.net TAFI is activated by thrombin, particularly in the presence of thrombomodulin, to form activated TAFI (TAFIa). mdpi.comresearchgate.net TAFIa exerts its antifibrinolytic effect by cleaving off C-terminal lysine and arginine residues from partially degraded fibrin. researchgate.net These residues are crucial binding sites for plasminogen and plasminogen activators, and their removal impairs the positive feedback loop that enhances plasmin formation on the fibrin clot surface. researchgate.net

Studies investigating the sensitivity of this compound to the inhibitory action of TAFI have been conducted, often in comparison with other plasminogen activators like Tenecteplase (B1169815) and scu-PA. researchgate.netresearchgate.netthieme-connect.com These studies have utilized in vitro external plasma clot lysis models to assess the fibrinolytic efficacy of these agents under conditions where TAFI is activated. researchgate.netresearchgate.netthieme-connect.com

The research indicates that the inhibitory effect of TAFIa on this compound-mediated clot lysis is dependent on the concentration of the plasminogen activator. researchgate.netresearchgate.netthieme-connect.com At higher, potentially therapeutic concentrations of this compound, the effect of TAFIa was found to be negligible. researchgate.netresearchgate.netthieme-connect.com However, at lower concentrations, the inhibitory effect of TAFI on this compound was observed to be slightly stronger compared to Tenecteplase. researchgate.netresearchgate.netthieme-connect.com

The following table summarizes some of the comparative findings regarding the sensitivity of this compound, Tenecteplase, and scu-PA to TAFIa in in vitro clot lysis models:

| Plasminogen Activator | TAFIa Inhibitory Effect (Therapeutic Concentrations) | TAFIa Inhibitory Effect (Lower Concentrations) |

| This compound | Negligible researchgate.netresearchgate.netthieme-connect.com | Slightly stronger than Tenecteplase researchgate.netresearchgate.netthieme-connect.com |

| Tenecteplase | Negligible researchgate.netresearchgate.netthieme-connect.com | Less strong than this compound researchgate.netresearchgate.netthieme-connect.com |

| scu-PA | Inhibited researchgate.netresearchgate.netthieme-connect.com | Inhibited researchgate.netresearchgate.netthieme-connect.com |

This data suggests that at concentrations relevant for therapeutic application, this compound's activity is largely unaffected by TAFIa, which is a favorable characteristic for a thrombolytic agent. researchgate.netresearchgate.netthieme-connect.com

Enzymatic Kinetics and Biochemical Characterization of Amediplase

Quantitative Assessment of Plasminogen Activation Activity

The assessment of Amediplase's ability to activate plasminogen and induce fibrinolysis is typically performed using a variety of in vitro assays. These methods quantify the enzymatic activity under controlled conditions, providing insights into its mechanism of action and potency.

Spectrophotometric and Chromogenic Substrate Assays for Enzyme Kinetics

Spectrophotometric and chromogenic substrate assays are widely used to study the enzyme kinetics of plasminogen activators. These assays involve the use of synthetic peptide substrates that mimic the cleavage site in plasminogen. Upon cleavage by the plasminogen activator (in this case, this compound), a chromophore or fluorophore is released, which can be detected and quantified using a spectrophotometer or fluorometer wikipedia.orgdrugbank.com. The rate of product formation is directly proportional to the enzyme activity.

In a direct assay, the plasminogen activator directly cleaves the synthetic substrate, resulting in a linear increase in signal over time, allowing for straightforward analysis of enzyme kinetics wikipedia.org. Coupled chromogenic/fluorogenic assays are also employed, where the plasminogen activator first activates physiological plasminogen (if present) to plasmin, and then the generated plasmin cleaves a synthetic substrate. This coupled approach is considered more robust and closer to physiological thrombolytic events wikipedia.org. These assays allow for the continuous monitoring of the reaction rate and are valuable for determining kinetic parameters.

Fibrin (B1330869) Plate Lysis Assays for Global Fibrinolytic Efficacy

The extent of the clear zone is indicative of the fibrinolytic activity of the tested agent. While this method utilizes fibrin, making it more physiologically relevant than purely synthetic substrate assays, it can be more laborious and time-consuming wikipedia.org. The size of the lysis zone is influenced by both the enzymatic activity and the diffusibility of the thrombolytic agent within the fibrin gel wikipedia.org. Modified versions, such as dyed fibrin plate assays and fibrin microplate assays, have been developed to address some of these limitations and improve quantification and reproducibility wikipedia.org. Clot lysis assays using macroscopic clots also provide a model closer to in vivo conditions, although they can have higher procedural complexity wikipedia.org.

Detailed research findings comparing this compound's clot lysis activity to other agents like alteplase (B1167726) have been reported. In internal clot lysis models using purified systems and plasma systems, the clot lysis activity of This compound (B117100) was found to be approximately 10 times less than that of alteplase. However, in an external clot lysis model using a plasma system, this compound showed similar clot lysis activity to alteplase at therapeutic concentrations around 1 µg/ml idrblab.net.

Table 1: Comparative Clot Lysis Activity (Relative to Alteplase)

| Assay Model | System | This compound Activity (Relative to Alteplase) | Citation |

| Internal Clot Lysis | Purified System | ~10 times less | idrblab.net |

| Internal Clot Lysis | Plasma System | ~10 times less | idrblab.net |

| External Clot Lysis | Plasma System | Similar (at ~1 µg/ml) | idrblab.net |

Note: The values presented are based on relative comparisons reported in the cited research findings and are not precise quantitative measurements across all conditions.

Determination of Kinetic Parameters (e.g., Michaelis-Menten Constant, Catalytic Rate Constant)

Enzyme kinetics provides quantitative measures of enzyme activity and substrate affinity. Key parameters include the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), also known as the turnover number.

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It serves as an inverse measure of the apparent affinity of the enzyme for its substrate; a lower Km generally indicates a higher apparent affinity. The value of Km can be influenced by factors such as temperature and pH.

The catalytic rate constant (kcat) represents the maximum number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate. It reflects the enzyme's catalytic efficiency.

The ratio kcat/Km is referred to as the specificity constant and is considered a crucial parameter for evaluating enzyme efficiency and specificity, particularly at low substrate concentrations. It quantifies how efficiently an enzyme converts a substrate into product.

While this compound is known to activate plasminogen following Michaelis-Menten kinetics , specific quantitative values for its Km and kcat with its physiological substrate, plasminogen, or relevant synthetic substrates are not consistently detailed in the provided search results. Engineered thrombolytics like this compound are developed with the goal of achieving optimized kinetic parameters researchgate.net. The interaction with templates such as fibrin can significantly influence the apparent Km and kcat values for plasminogen activators researchgate.net. This compound's binding to fibrin is reported to be significantly lower compared to alteplase idrblab.net. This moderate fibrin binding does not appear to hinder its penetration into clots idrblab.net.

Influence of Biochemical Environment on this compound Enzymatic Activity

The enzymatic activity of proteins, including plasminogen activators like this compound, is significantly influenced by the biochemical environment. Factors such as pH, temperature, and ionic strength can impact enzyme conformation, substrate binding, and catalytic efficiency.

While specific data on the influence of various environmental factors directly on this compound's enzymatic activity is not extensively detailed in the provided sources, general principles of enzyme behavior apply.

pH: Enzymes typically exhibit optimal activity within a narrow pH range. Deviations from the optimum pH can affect the ionization states of amino acid residues in the enzyme's active site and substrate, thereby altering enzyme-substrate interactions and catalysis. Extreme pH values can lead to irreversible denaturation of the enzyme. Studies on other enzymes demonstrate varying pH optima depending on their physiological environment.

Ionic Strength: The ionic strength of a solution is a measure of the total concentration of ions. Changes in ionic strength can affect enzyme activity by altering electrostatic interactions between the enzyme and its substrate, as well as influencing the enzyme's conformation and the activity coefficients of reactants. Higher ionic strength can decrease the activity coefficient of ions, effectively reducing their "effective concentration" or activity available for reactions. The impact of ionic strength is particularly significant for reactions involving charged species. While not specific to this compound, the activity of other enzymes has been shown to be affected by the presence of ions.

Optimizing these environmental parameters is crucial for accurate and reproducible enzymatic assays. The specific conditions (e.g., buffer composition, pH, temperature, ionic strength) used in assays to characterize this compound's activity would be carefully controlled to ensure optimal or relevant physiological conditions.

Preclinical Research Models and Methodologies for Amediplase

In Vitro Fibrinolytic Efficacy Models

In vitro models play a crucial role in the initial assessment of a thrombolytic agent's ability to lyse clots under controlled conditions. These models allow for the investigation of fibrinolytic activity, clot penetration, and interactions with components of the coagulation and fibrinolytic systems.

External Plasma Clot Lysis Models and Their Experimental Design

External plasma clot lysis models are commonly used to measure the lysis of pre-formed human plasma clots when a plasminogen activator is added to the surrounding plasma. The experimental design typically involves creating human plasma clots and then exposing them to varying concentrations of the plasminogen activator being tested researchgate.netresearchgate.netthieme-connect.comthieme-connect.comnih.govresearchgate.net. The extent or rate of clot lysis is then measured over time.

Studies investigating This compound (B117100) in external plasma clot lysis models have compared its efficacy to other plasminogen activators such as Tenecteplase (B1169815) and single-chain urokinase plasminogen activator (scu-PA) researchgate.netthieme-connect.comthieme-connect.comnih.govresearchgate.net. These studies often involve measuring the lysis of human plasma clots after the addition of the activators to the surrounding plasma researchgate.netthieme-connect.comthieme-connect.comnih.govresearchgate.net. The effect of thrombin activatable fibrinolysis inhibitor (TAFI) is also frequently examined in these models, sometimes by neutralizing activated TAFI (TAFIa) with inhibitors like potato carboxypeptidase inhibitor (PCI) researchgate.netthieme-connect.comthieme-connect.comnih.gov. Experimental setups can include both static and stirring conditions to assess the impact of flow on lysis rates researchgate.netthieme-connect.comnih.gov.

Research findings indicate that in external plasma clot lysis models, the fibrinolytic efficacy of this compound at therapeutic concentrations (e.g., 5-10 µg/ml) was slightly higher than that of Tenecteplase and clearly higher than that of scu-PA researchgate.netthieme-connect.comnih.gov. At lower concentrations, the efficacy of this compound was observed to be lower than that of Tenecteplase researchgate.netthieme-connect.comnih.gov. The TAFI system was found to inhibit external clot lysis mediated by all tested plasminogen activators when thrombomodulin was present; however, in the therapeutic range, the TAFIa effect was negligible for both this compound and Tenecteplase researchgate.netthieme-connect.comthieme-connect.comnih.gov.

Table 1: Comparative Fibrinolytic Efficacy in External Plasma Clot Lysis Models

| Plasminogen Activator | Concentration Range | Observed Efficacy vs. Comparators (at therapeutic concentrations) | TAFIa Effect (at therapeutic concentrations) |

| This compound | Therapeutic (5-10 µg/ml) | Slightly higher than Tenecteplase, clearly higher than scu-PA | Negligible |

| Tenecteplase | Therapeutic (5-10 µg/ml) | Slightly lower than this compound, clearly higher than scu-PA | Negligible |

| scu-PA | Various | Clearly lower than this compound and Tenecteplase | Present even at higher concentrations |

Internal Clot Lysis Models in Purified and Plasma Systems

Internal clot lysis models assess the ability of a thrombolytic agent to penetrate and lyse a clot from within. These models can be performed in purified systems, using isolated fibrin (B1330869) clots, or in plasma systems, using plasma clots.

Studies on this compound using internal clot lysis models in both purified and plasma systems have been conducted researchgate.netnih.govthieme-connect.comresearchgate.net. These models allow for the evaluation of clot lysis activity when the plasminogen activator is incorporated into or needs to permeate the clot matrix.

Research indicates that the clot lysis activity of this compound in internal clot lysis models, in both purified and plasma systems, was approximately 10 times less than that of alteplase (B1167726) researchgate.netnih.govthieme-connect.comresearchgate.net. Despite this, this compound demonstrated the ability to enter the clot without significant hindrance in pressure-driven fluid permeation studies using plasma clots, unlike alteplase which tended to concentrate on the clot surface researchgate.netnih.govthieme-connect.comresearchgate.net.

Confocal Microscopy for Real-Time Clot Penetration Studies

Confocal microscopy is a valuable technique for visualizing and studying the real-time penetration of plasminogen activators into blood clots. This method allows researchers to observe the distribution and movement of labeled molecules within the complex fibrin network of a clot.

Confocal microscopy has been utilized to study the diffusion-driven clot penetration of this compound during clot lysis researchgate.netnih.govthieme-connect.comresearchgate.netcolab.ws. These studies provide insights into how effectively this compound can move through the clot structure to reach fibrin binding sites and activate plasminogen internally.

Findings from confocal microscopy studies show that this compound exhibits a penetration behavior distinct from that of alteplase researchgate.netnih.govthieme-connect.comresearchgate.net. While alteplase was detected primarily on or near the clot surface, this compound, similar to two-chain urokinase (which has low fibrin affinity), was detected deeper inside the clot researchgate.netnih.govthieme-connect.comresearchgate.net. This suggests that the moderate fibrin binding of this compound does not significantly impede its penetration into the clot under diffusion-driven conditions researchgate.netnih.govthieme-connect.comresearchgate.net.

In Vivo Thrombolysis Models

In vivo models are essential for evaluating the thrombolytic efficacy of a compound in a living organism, taking into account complex physiological factors such as blood flow, interactions with blood components, and systemic effects.

Utilization of Rodent Models for Thromboembolic Research

Rodent models, including mice and rats, are widely used in preclinical thromboembolic research due to their tractability and the availability of various genetic and experimental manipulations amegroups.cnnih.govnih.govmednexus.org. Different models are employed to mimic various thrombotic conditions.

Rodent models used in thromboembolic research for evaluating thrombolytic agents include models of ischemic stroke induced by methods such as in situ injection of thrombin into the middle cerebral artery nih.govnih.govmednexus.org. Venous thrombosis models in rodents, such as those involving venous stasis, stenosis, or electrolytic injury, are also utilized amegroups.cnmednexus.org.

Studies in animal models, including rats, have indicated that this compound can exert notable thrombolytic action researchgate.netportico.orgresearchgate.net.

Application of Rabbit Jugular Vein Thrombosis Models

Rabbit jugular vein thrombosis models are a relevant in vivo system for evaluating the efficacy of thrombolytic agents against venous thrombi. These models often involve inducing a thrombus in the jugular vein and then administering the test compound to assess its ability to achieve thrombolysis.

The rabbit jugular vein thrombosis model has been applied in studies evaluating this compound researchgate.netportico.orgresearchgate.net. The model typically involves inducing thrombus formation through methods such as venous stasis combined with mechanical injury or the injection of thrombin into the isolated vein segment biorxiv.orgnih.govumich.edu.

In studies using the rabbit jugular vein thrombosis model, this compound has demonstrated thrombolytic activity portico.orgresearchgate.net. Comparisons with alteplase (rt-PA) in this model have shown that this compound (referred to as K2tu-PA) at certain doses exhibited significantly greater thrombolytic activity portico.org. At bolus doses, both compounds produced a similar degree of fibrinolysis, but this compound was more efficient in inhibiting the accretion of new fibrin and reducing thrombus size, potentially due to its longer half-life portico.org.

Table 2: Comparative Thrombolytic Activity in Rabbit Jugular Vein Thrombosis Model (Selected Findings)

| Compound | Administration Method | Dose (mg/kg) | Observed Thrombolytic Activity vs. rt-PA | Effect on New Fibrin Accretion | Thrombus Size Reduction |

| This compound | Bolus | 0.4, 0.8, 1.2 | Significantly greater than rt-PA (at higher doses) portico.org | More efficient than rt-PA portico.org | More efficient than rt-PA portico.org |

| rt-PA | Bolus | 0.4, 0.8, 1.2 | Less active than this compound (at higher doses) portico.org | Less efficient than this compound portico.org | Less efficient than this compound portico.org |

Evaluation in Canine Coronary Artery Thrombosis Models

Canine models of coronary artery thrombosis have been utilized in the preclinical evaluation of this compound (also known by code names such as BB-10153 and MEN9036). These models are considered relevant due to similarities in the cardiovascular system between dogs and humans, particularly concerning coronary artery anatomy and physiology. Studies in anesthetized dogs have provided insights into the thrombolytic efficacy and potential for reocclusion compared to existing treatments like tissue-type plasminogen activator (t-PA).

In one canine model of coronary artery thrombosis, this compound, administered as a single intravenous bolus injection, demonstrated more rapid lysis and a prolonged time to reocclusion when compared to twice the amount of t-PA infusion. Current time information in New York, NY, US. Another study utilizing a femoral artery copper coil thrombosis model in anesthetized dogs compared the thrombolytic properties of BB-10153 with t-PA. nih.gov This study reported that BB-10153, administered as an intravenous bolus, produced a comparable incidence of reperfusion to t-PA at specific doses. nih.gov Notably, reocclusion rates differed between the two agents in this model. Reocclusion occurred in a significant proportion of dogs treated with t-PA, while a lower incidence of reocclusion was observed in dogs treated with BB-10153. nih.gov Higher doses of BB-10153 in dogs resulted in no reocclusion. nih.gov

These findings suggest that this compound exhibits potent thrombolytic activity in canine models of thrombosis and may offer advantages in terms of reocclusion compared to t-PA.

Comparative Reperfusion and Reocclusion in Canine Models

| Agent | Model | Administration | Reperfusion Incidence (Dogs) | Reocclusion Incidence (Dogs) | Notes | Source |

| This compound | Coronary Artery Thrombosis | Single bolus IV | More rapid lysis | Prolonged time to reocclusion | Compared to t-PA infusion | Current time information in New York, NY, US. |

| BB-10153 | Femoral Artery Copper Coil Thrombosis | Intravenous bolus | Comparable to t-PA (at tested doses) | Lower than t-PA | Higher doses showed no reocclusion | nih.gov |

| t-PA | Femoral Artery Copper Coil Thrombosis | - | - | Higher than BB-10153 | Marked depletion of alpha2-antiplasmin and fibrinogen observed | nih.gov |

Canine models involving coronary artery stenosis superimposed on thrombosis have also been developed to more closely simulate the conditions observed in patients with acute myocardial infarction. nih.gov While specific data for this compound in this particular model was not detailed in the provided results, such models are valuable for investigating thrombolysis and the propensity for rethrombosis in a complex environment. nih.gov

Methodologies for Assessing Thrombus Resolution in Preclinical Settings

Assessing thrombus resolution in preclinical studies involves a variety of methodologies aimed at quantifying the extent of clot lysis and restoring blood flow. These techniques range from direct visualization and histological analysis to advanced imaging modalities and functional assessments.

In preclinical animal models, the assessment of thrombus resolution can involve directly measuring the restoration of blood flow in the affected vessel. Techniques such as Doppler flow probes can be used to monitor blood flow dynamics and determine the time to reperfusion and the occurrence of reocclusion. idrblab.net

Imaging techniques play a significant role in visualizing thrombi and evaluating the effectiveness of thrombolytic agents. Preclinical imaging modalities such as computed tomography (CT), microCT, magnetic resonance imaging (MRI), and fluorescent imaging (FLI) can be employed for in vivo assessment of thrombus burden, distribution, and the effects of thrombolytic therapy. nih.gov, nih.gov While standard CT and MRI often visualize the obstruction of blood flow, advancements include direct thrombus targeting using contrast agents to enable more precise detection and localization of the clot. nih.gov, nih.gov MicroCT imaging, for instance, has been shown to visualize the presence and extent of thrombi in animal models with high resolution. nih.gov

Beyond imaging, functional assays are used to assess the fibrinolytic potential of thrombolytic agents. Historically, methods like radiolabeling were used. nih.gov More current techniques include the euglobulin lysis assay, clot formation and lysis (CloFAL) assay, and fibrin plate assay. nih.gov These in vitro methodologies can complement in vivo studies by providing insights into the biochemical activity of the thrombolytic agent.

Histological evaluation of the affected vessels is another crucial methodology for assessing thrombus resolution. This involves excising the thrombosed vessel segment and examining tissue samples under a microscope to evaluate the morphology of the thrombus, the extent of lysis, and any associated changes in the vessel wall, such as intimal fibrosis or cellular infiltration during the process of vascular recanalization. idrblab.net,

The combination of these methodologies provides a comprehensive approach to evaluating the efficacy of this compound and other thrombolytic agents in preclinical models, offering insights into the degree of thrombus resolution, the speed of reperfusion, and the potential for reocclusion.

Compound Name and PubChem CID

Comparative Fibrinolytic Efficacy and Properties of Amediplase in Preclinical Contexts

Comparative Analysis with Tissue Plasminogen Activator (Alteplase) Analogues

Comparisons with Alteplase (B1167726), a widely used recombinant t-PA, have been a significant part of the preclinical evaluation of Amediplase (B117100) researchgate.netresearchgate.netthieme-connect.com. These studies have explored differences in their ability to induce clot lysis and their behavior in the presence of fibrin (B1330869).

In external clot lysis models utilizing a plasma system, this compound has demonstrated clot lysis activity comparable to that of Alteplase at therapeutic concentrations around 1 µg/ml researchgate.netthieme-connect.com. However, when assessed in internal clot lysis models, both in purified systems and plasma, the clot lysis activity of this compound was found to be approximately 10 times lower than that of Alteplase thieme-connect.comcapes.gov.br. Despite this, some in vitro evidence suggests that this compound, at therapeutic concentrations, may exhibit slightly higher activity compared to Tenecteplase (B1169815) and scu-PA under specific experimental conditions, indicating potentially greater potency within this concentration range researchgate.net. Animal model studies have also provided comparative data. In a canine model of coronary artery thrombosis, a single bolus injection of this compound resulted in more rapid clot lysis and a longer duration before reocclusion occurred, in comparison to an infusion of twice the amount of t-PA researchgate.net. Furthermore, in a rat carotid thrombosis model, this compound showed thrombolytic activity comparable to that of Tenecteplase researchgate.net.

The following table summarizes some of the key findings regarding relative clot lysis activity:

| Comparison | Experimental System | Relative Activity (this compound vs. Comparator) | Source |

| vs. Alteplase | External plasma clot lysis | Similar at therapeutic concentrations (~1 µg/ml) | researchgate.netthieme-connect.com |

| vs. Alteplase | Internal clot lysis (purified and plasma) | Approximately 10 times less | thieme-connect.comcapes.gov.br |

| vs. Tenecteplase, scu-PA | External plasma clot lysis | Slightly higher at therapeutic concentrations | researchgate.net |

| vs. t-PA | Canine coronary thrombosis | More rapid lysis, prolonged time to reocclusion (single bolus vs. infusion) | researchgate.net |

| vs. Tenecteplase | Rat carotid thrombosis | Comparable thrombolytic activity | researchgate.net |

This compound exhibits distinct characteristics in terms of fibrin binding and clot penetration when compared to Alteplase researchgate.netresearchgate.netthieme-connect.com. Investigations conducted in both purified and plasma systems have shown that while this compound does bind to fibrin, its binding is significantly less extensive than that observed with Alteplase researchgate.netresearchgate.netthieme-connect.com. This binding is specific and mediated by the lysine (B10760008) binding site located in the kringle domain of this compound, as evidenced by its complete inhibition by epsilon-aminocaproic acid researchgate.netresearchgate.net. The reduced fibrin affinity of this compound is linked to enhanced penetration into the clot nih.govresearchgate.net. Studies assessing clot penetration under pressure-driven fluid permeation conditions demonstrated that this compound could enter the clot without substantial obstruction, whereas Alteplase tended to concentrate at the clot surface with minimal entry into the deeper regions researchgate.netthieme-connect.com. Confocal microscopy studies of diffusion-driven clot penetration during lysis revealed that this compound's penetration behavior was unlike that of Alteplase and resembled that of two-chain urokinase, which lacks fibrin affinity researchgate.netthieme-connect.com. This characteristic of moderate fibrin binding that does not impede clot penetration may contribute to more effective lysis, particularly in larger clots researchgate.netthieme-connect.com.

Comparative Analysis with Other Recombinant Plasminogen Activators (e.g., Tenecteplase, Scu-PA)

Preclinical studies have also included comparisons of this compound with other recombinant plasminogen activators such as Tenecteplase and scu-PA researchgate.netresearchgate.netnih.gov.

In external plasma clot lysis models, the lytic efficacy of this compound was found to be lower than that of Tenecteplase at low concentrations of the plasminogen activator. However, at therapeutic concentrations ranging from 5 to 10 µg/ml, this compound demonstrated slightly higher efficacy researchgate.net. The activity of scu-PA was consistently observed to be lower than that of both Tenecteplase and this compound across these studies researchgate.netresearchgate.net. This compound was slightly more active than both Tenecteplase and scu-PA at therapeutic concentrations, regardless of whether the experiments were conducted under static or stirring conditions researchgate.net. These findings suggest that this compound could potentially be a more potent thrombolytic agent at these specific concentrations researchgate.net.

The comparative lytic efficacy in external plasma clot lysis is summarized below:

| Comparator | This compound Lytic Efficacy (vs. Comparator) | Concentration Range | Source |

| Tenecteplase | Lower | Low concentrations | researchgate.net |

| Tenecteplase | Slightly higher | Therapeutic concentrations (5-10 µg/ml) | researchgate.net |

| Scu-PA | Clearly higher | All concentrations used | researchgate.netresearchgate.net |

Advanced Methodological Approaches and Future Research Directions in Amediplase Study

Receptor Binding Studies in the Context of Amediplase (B117100) Interaction

Understanding how this compound interacts with its targets and clearance receptors is crucial for optimizing its efficacy and pharmacokinetic profile. These studies employ sophisticated techniques to characterize binding events at a molecular level.

Advanced Ligand Binding Assays for Protein-Protein Interactions (e.g., Fibrin (B1330869), Clearance Receptors)

Ligand binding assays (LBAs) are fundamental techniques used to measure the interaction between a ligand and a target macromolecule, such as a protein or receptor. wikipedia.org, contractlaboratory.com These assays are essential for quantifying binding affinity, investigating the mechanism of action, and assessing the specificity of interactions. giffordbioscience.com, contractlaboratory.com In the context of this compound, advanced LBAs are employed to study its binding to key proteins like fibrin and various clearance receptors.

Studies have shown that this compound binds to fibrin, although to a lesser extent than alteplase (B1167726) (recombinant t-PA). researchgate.net, nih.gov This binding is specific and occurs via the lysine (B10760008) binding site located in the kringle domain of this compound. researchgate.net, researchgate.net, nih.gov Unlike alteplase, the binding of this compound to fibrin does not appear to increase significantly during plasmin-mediated fibrin degradation. researchgate.net, nih.gov This characteristic may contribute to this compound's ability to penetrate clots more effectively compared to alteplase, which tends to concentrate on the clot surface. researchgate.net, nih.gov

Clearance receptors, such as those found in the liver, play a significant role in the in vivo half-life of thrombolytic agents. portico.org, researchgate.net The carbohydrate chains on this compound, specifically at asparagine positions 117, 184, and 448, are known to influence its plasma clearance via hepatic endothelial cells. portico.org Advanced LBAs, including techniques like microtiter plate binding assays using purified receptors, can be utilized to characterize the binding of this compound to these clearance receptors, such as the asialoglycoprotein receptor (ASGPr) and the mannose receptor (MR). researchgate.net Studies on other plasminogen activators like urokinase-type plasminogen activator (u-PA) and t-PA have utilized such assays to understand receptor-mediated clearance. researchgate.net

Application of Surface Plasmon Resonance (SPR) and Related Biophysical Techniques for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free biosensing technique used to measure molecular interactions in real-time. jacksonimmuno.com, youtube.com, criver.com, nih.gov SPR allows for the determination of binding affinity, specificity, and importantly, kinetic parameters such as the association (ka) and dissociation (kd) rates. jacksonimmuno.com, giffordbioscience.com, youtube.com, criver.com, nih.gov These kinetic rates provide valuable insights into how quickly a ligand binds to its target and how long the complex remains formed, which can correlate with the drug's efficacy and duration of action. criver.com

SPR has been applied to study the binding of thrombolytic agents, including t-PA and its variants, to fibrin and clearance receptors. frontiersin.org, j-stroke.org By immobilizing fibrin or specific receptors on an SPR sensor chip and flowing this compound over the surface, researchers can obtain detailed sensorgrams that depict the binding event over time. youtube.com, criver.com, nih.gov Analysis of these sensorgrams allows for the calculation of kinetic rate constants and equilibrium dissociation constants (KD). criver.com, nih.gov

Studies comparing the fibrin binding properties of different plasminogen activators, including those with domains similar to this compound's components, have utilized SPR to demonstrate differences in binding affinity and kinetics. frontiersin.org, j-stroke.org For instance, SPR measurements have shown dissimilar fibrin binding affinities between different tenecteplase (B1169815) lots and differences in binding to clearance receptors like LRP-1, ASGPr, and MR. frontiersin.org Applying SPR to this compound can provide a more detailed understanding of its binding kinetics to fibrin and clearance receptors, complementing findings from traditional binding assays.

SPR can be used to study various aspects of biomolecular binding, including:

Affinity (strength of interaction). jacksonimmuno.com, youtube.com

Binding kinetics (association and dissociation rates). jacksonimmuno.com, giffordbioscience.com, youtube.com, criver.com, nih.gov

Specificity (cross-reactivity with other molecules). jacksonimmuno.com, criver.com

Concentration of active molecules in a sample. jacksonimmuno.com, youtube.com, criver.com

Related biophysical techniques, such as Bio-Layer Interferometry (BLI), also offer label-free real-time monitoring of molecular interactions and can provide similar kinetic and affinity data to SPR. criver.com These techniques are invaluable for the detailed characterization of this compound's interactions with its biological targets and factors influencing its pharmacokinetics.

Gene Expression Analysis in Recombinant Protein Production

This compound is produced using recombinant technology, typically in mammalian cell lines like Chinese Hamster Ovary (CHO) cells. portico.org Optimizing the efficiency and yield of recombinant protein production is a critical aspect of its manufacturing. Gene expression analysis plays a key role in understanding and manipulating the cellular machinery to enhance this compound production.

Methodologies for Optimizing Gene Expression in this compound-Producing Cell Lines

Optimizing gene expression in recombinant cell lines involves a variety of methodologies aimed at increasing the transcription of the gene encoding this compound and the subsequent translation of the mRNA into functional protein. This process begins with the design of the recombinant DNA construct, which includes the gene of interest and regulatory elements such as promoters and enhancers that drive transcription. portico.org, susupport.com

Key methodologies for optimizing gene expression include:

Vector Design and Optimization: Utilizing strong, constitutive, or inducible promoters to control the level and timing of gene expression. susupport.com, thermofisher.com Inclusion of appropriate untranslated regions (UTRs), signal sequences for protein secretion (as this compound is a secreted glycoprotein), and termination signals. thermofisher.com, nih.gov Codon optimization of the this compound gene sequence based on the codon bias of the host cell line can improve translation efficiency. ijbiotech.com

Host Cell Line Selection and Engineering: Choosing a suitable host cell line (e.g., CHO cells, HEK293 cells) that is capable of high-level protein expression, proper protein folding, and post-translational modifications like glycosylation, which are important for this compound's function and pharmacokinetics. portico.org, justia.com, thermofisher.com Genetic engineering of host cells to enhance their protein production capacity, improve protein secretion pathways, or increase resistance to cellular stress induced by high protein expression. levprot.com, nih.gov

Optimization of Culture Conditions: Adjusting parameters such as media composition, temperature, pH, dissolved oxygen levels, and feeding strategies to create an optimal environment for cell growth and protein production. levprot.com

Gene Integration Strategies: Methods for stable integration of the recombinant gene into the host cell genome at transcriptionally active and stable loci can ensure consistent and long-term protein expression. google.com Techniques like site-specific integration can help achieve predictable and stable transgene expression. google.com

High-throughput screening approaches can be used to identify cell clones with superior protein production characteristics. nih.gov Monitoring protein expression levels using techniques like ELISA or Western blot allows for the evaluation of different optimization strategies.

Investigation of Transcriptional and Epigenetic Regulation in Recombinant Expression Systems

Transcriptional and epigenetic regulation plays a crucial role in controlling gene expression in eukaryotic cells. nih.gov, youtube.com, youtube.com, nih.gov In recombinant expression systems, understanding and manipulating these regulatory mechanisms can significantly impact the yield and consistency of this compound production.

Transcriptional regulation involves the binding of transcription factors to cis-regulatory elements (promoters and enhancers) to activate or repress gene transcription. nih.gov, youtube.com, nih.gov In recombinant cell lines, the choice of promoter in the expression vector dictates the basal level of transcription, while the interaction of host cell transcription factors with regulatory elements in the vector and surrounding genomic context can influence expression levels. Analyzing transcription factor binding and promoter activity can help identify factors that enhance or repress this compound gene expression.

Epigenetic regulation refers to heritable changes in gene function that are not caused by alterations in the DNA sequence itself. nih.gov, youtube.com These mechanisms include DNA methylation, histone modifications, and chromatin remodeling, which affect the accessibility of DNA to the transcriptional machinery. nih.gov, youtube.com, nih.gov The integration site of the recombinant gene in the host cell genome can be influenced by the local chromatin environment, impacting gene expression. google.com For instance, integration into transcriptionally active regions with open chromatin is generally preferred for high expression. google.com

Investigating transcriptional and epigenetic regulation in this compound-producing cell lines can involve:

Chromatin Accessibility Assays: Techniques like ATAC-seq or DNase-seq to map regions of open chromatin that are accessible for transcription factor binding.

Histone Modification Analysis: Using ChIP-seq to identify the location of different histone modifications associated with active or repressed transcription.

DNA Methylation Analysis: Assessing the methylation status of the integrated gene and its regulatory regions.

Analysis of Transcription Factor Binding: Techniques like ChIP-seq to map the binding sites of relevant transcription factors.

By understanding how transcriptional and epigenetic factors influence this compound gene expression in the host cell line, researchers can develop strategies to engineer cell lines with more stable and higher-level protein production. google.com

Computational Modeling and In Silico Rational Design for Novel Fibrinolytic Agents

Computational modeling and in silico (computer-based) approaches are increasingly valuable tools in drug discovery and protein engineering. mdpi.com, researchgate.net, u-paris.fr, nibn.go.jp, arxiv.org These methods can be used to simulate molecular interactions, predict protein structure and function, and design novel molecules with desired properties. In the context of fibrinolytic agents like this compound, computational approaches can aid in the rational design of new variants with improved characteristics.

In silico rational design for novel fibrinolytic agents can involve:

Structure-Based Drug Design (SBDD): Utilizing the known or predicted three-dimensional structures of this compound, fibrin, plasminogen, and relevant receptors to design modifications that enhance desired interactions (e.g., increased fibrin binding, reduced clearance receptor binding) or reduce undesired interactions (e.g., with inhibitors like PAI-1). nih.gov, mdpi.com, researchgate.net Techniques like molecular docking and molecular dynamics simulations can predict how modifications might affect binding affinity and protein conformation. mdpi.com, researchgate.net

Sequence-Based Design: Analyzing the amino acid sequence of this compound and related plasminogen activators to identify key residues or domains responsible for specific functions (e.g., fibrin binding, catalytic activity, half-life). portico.org, nih.gov Computational tools can predict the impact of amino acid substitutions or domain swapping on protein properties. nih.gov

Predicting Post-Translational Modifications: In silico tools can help predict potential glycosylation sites and other post-translational modifications that can affect protein folding, stability, and interactions. portico.org

Virtual Screening: Although more commonly used for small molecule drug discovery, virtual screening techniques could potentially be adapted to screen libraries of protein variants computationally to identify candidates with desired in silico properties. mdpi.com, researchgate.net, nibn.go.jp

Modeling of Fibrinolysis: Developing computational models that simulate the complex process of fibrinolysis, including the interactions of plasminogen activators with fibrin, plasminogen, and inhibitors. These models can help predict the lytic efficacy of this compound variants under different conditions.

Computational modeling can accelerate the design process by reducing the need for extensive experimental testing of numerous variants. researchgate.net By predicting the potential effects of modifications in silico, researchers can prioritize the most promising candidates for experimental validation, leading to a more efficient development pipeline for next-generation fibrinolytic therapies.

Q & A

Q. How should researchers design a preclinical study to evaluate Amediplase's thrombolytic efficacy while ensuring methodological rigor?

A robust preclinical study should:

- Define clear endpoints : Measure clot lysis time, reperfusion rates, and fibrin specificity using standardized assays (e.g., Chandler loop model) .

- Include appropriate controls : Use positive controls (e.g., alteplase) and negative controls (saline) to validate experimental conditions .

- Address bias mitigation : Randomize animal cohorts and blind outcome assessments to reduce observer bias .

- Statistical planning : Precalculate sample sizes using power analysis (e.g., α=0.05, β=0.2) to ensure reproducibility .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound trials?

- Non-linear regression models : Fit dose-response curves using the Hill equation to estimate EC₅₀ values .

- ANOVA with post hoc tests : Compare multiple dose groups while adjusting for family-wise error rates (e.g., Tukey-Kramer) .

- Survival analysis : For time-to-reperfusion data, apply Kaplan-Meier curves with log-rank tests .

- Report absolute values : Avoid relying solely on percentages; provide raw data (e.g., clot mass in mg) to enable secondary analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) simulations to reconcile disparities in drug clearance rates between cell cultures and animal models .

- Assay validation : Verify in vitro fibrin-binding assays against in vivo imaging (e.g., SPECT/CT for clot localization) to identify methodological limitations .

- Meta-analysis : Pool data from independent studies to assess systemic vs. localized effects, adjusting for covariates like plasma protein levels .

Q. What strategies optimize this compound's delivery in heterogeneous clot compositions observed in stroke patients?

- Multi-omics profiling : Integrate transcriptomic data from thrombus biopsies to identify fibrin isoforms resistant to this compound .

- Nanocarrier functionalization : Test liposomes conjugated with clot-specific antibodies (e.g., anti-fibrin) to enhance targeted delivery .

- Computational fluid dynamics : Model blood flow in patient-specific vascular geometries to predict drug distribution inefficiencies .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound's fibrin selectivity across different experimental setups?

- Standardize protocols : Adopt ISTH guidelines for fibrinogen depletion assays to minimize inter-lab variability .

- Cross-validate findings : Compare results using orthogonal methods (e.g., ELISA for fibrin degradation vs. mass spectrometry) .

- Transparent reporting : Disclose reagent sources (e.g., fibrinogen batch numbers) and instrumentation calibration logs in supplementary materials .

Table 1 : Common Pitfalls in this compound Studies and Mitigation Strategies

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing clinical trials for this compound in acute ischemic stroke?

- Risk-benefit analysis : Justify equipoise by comparing this compound to standard care (e.g., alteplase) in early-phase trials .

- Data monitoring boards : Establish independent committees to review adverse events (e.g., intracranial hemorrhage) in real time .

- Informed consent : Use adaptive consent forms for stroke patients, accounting for possible cognitive impairments .

Q. How can researchers ensure reproducibility when publishing this compound datasets?

- FAIR principles : Share raw data in repositories (e.g., Zenodo) with unique DOIs and metadata tags .

- Code availability : Publish analysis scripts (e.g., R/Python) for dose-response modeling under open-source licenses .

- Reagent validation : Certify antibody specificity via Western blot or knockout controls in supplementary figures .

Methodological Frameworks

Q. What computational tools are recommended for predicting this compound's interactions with fibrin variants?

- Molecular docking : Use AutoDock Vina to simulate binding affinities between this compound and fibrinopeptide regions .

- Machine learning : Train classifiers on proteomic datasets to predict resistance mutations in fibrin .

- Network pharmacology : Map this compound's targets onto clot dissolution pathways using KEGG or Reactome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.